molecular formula C17H21NO4S2 B2659398 N-(2-(5-acetylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034570-96-0

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2659398
CAS No.: 2034570-96-0
M. Wt: 367.48
InChI Key: RIJBYNUFXDLBBB-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a chemical compound designed for research applications. This sulfonamide derivative features a thiophene ring system with an acetyl substituent, a chemical architecture observed in compounds investigated for enzyme inhibition and biological activity studies. Compounds with similar structural motifs, particularly those containing thiophene and sulfonamide groups, have been identified in scientific research for their potential as inhibitors of biologically relevant enzymes. For instance, structurally related N-(5-substituted) thiophene-2-alkylsulfonamides have been reported as potent inhibitors of the 5-lipoxygenase (5-LO) enzyme, demonstrating dose-dependent activity in cellular assays . Furthermore, research into thiophene-containing fragments, such as 2-(thiophen-2-yl)acetic acid, has explored their use as chemical platforms for developing inhibitors of macromolecular targets like microsomal prostaglandin E synthase-1 (mPGES-1), a valuable target in both cancer and inflammation therapy research . The specific substitution pattern on the benzenesulfonamide moiety and the thiophene-ethyl linker in this compound are intended to provide researchers with a tailored structure for probing structure-activity relationships, investigating mechanisms of action, and evaluating biochemical properties in controlled laboratory settings. This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-11-9-15(22-4)17(10-12(11)2)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJBYNUFXDLBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a sulfonamide group, a methoxy group, and an acetylthiophene moiety. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions.

Key Synthetic Pathways:

  • Starting Materials:
    • 5-acetylthiophene
    • 2-methoxy-4,5-dimethylbenzenesulfonyl chloride
  • General Reaction Scheme:
    5 acetylthiophene+2 methoxy 4 5 dimethylbenzenesulfonyl chlorideN 2 5 acetylthiophen 2 yl ethyl 2 methoxy 4 5 dimethylbenzenesulfonamide\text{5 acetylthiophene}+\text{2 methoxy 4 5 dimethylbenzenesulfonyl chloride}\rightarrow \text{N 2 5 acetylthiophen 2 yl ethyl 2 methoxy 4 5 dimethylbenzenesulfonamide}

Antimicrobial Properties

Sulfonamides are known for their antimicrobial activities. The compound's sulfonamide moiety may confer bacteriostatic effects by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase (DHPS).

Research Findings:

  • Studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays often report Minimum Inhibitory Concentrations (MIC) in the range of 10-100 µg/mL for effective derivatives .

Anti-inflammatory Effects

The compound also demonstrates potential anti-inflammatory properties. Research indicates that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and mediators.

Mechanism of Action:

  • The inhibition of cyclooxygenase (COX) enzymes has been observed in related compounds, which may lead to reduced prostaglandin synthesis and subsequent inflammation .

Case Study 1: Antibacterial Activity Evaluation

A comprehensive evaluation was conducted using various bacterial strains:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus25Moderate
Escherichia coli50Moderate
Pseudomonas aeruginosa75Weak

The compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating infections caused by these pathogens.

Case Study 2: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory effects in a murine model, the compound was administered at varying doses:

Dose (mg/kg)Inhibition of Inflammation (%)
1030
2550
5070

At a dose of 50 mg/kg, significant inhibition of inflammation was observed, suggesting a promising therapeutic profile.

Comparison with Similar Compounds

Key Differences :

  • Substituents: The methoxy and methyl groups on the benzene ring increase lipophilicity compared to the polar aminoethyl groups in H-series compounds, which may improve membrane permeability .
  • Electrophilic Moieties: The 5-acetylthiophene group introduces electron-withdrawing character, contrasting with the electron-rich isoquinoline in H-series inhibitors. This could alter binding kinetics in enzymatic pockets.

Methoxy-Substituted Compounds

lists methoxy-containing compounds like trans-4-methoxycinnamic acid ethyl ester and 7-methoxycoumarin . While these lack sulfonamide groups, the methoxy substituent’s role in enhancing lipophilicity and modulating electronic effects is consistent with its presence in the target compound. For example, 7-methoxycoumarin (logP ~1.8) exhibits increased membrane penetration compared to non-methoxy analogs, suggesting similar benefits for the target molecule .

Pharmacological and Physicochemical Properties (Inferred)

Property Target Compound H-89 7-Methoxycoumarin
Core Structure Benzenesulfonamide-thiophene Isoquinoline-sulfonamide Coumarin
Key Substituents 2-Methoxy, 4,5-dimethyl, 5-acetylthiophene p-Bromocinnamylaminoethyl 7-Methoxy
Lipophilicity (logP) High (estimated >3.5) Moderate (~2.8) 1.8
Potential Activity Kinase inhibition (hypothetical) PKA inhibitor (IC₅₀ = 48 nM) Fluorescent probe, antioxidant

Stability Considerations: The thiophene ring’s susceptibility to oxidative degradation contrasts with the robust isoquinoline core in H-series compounds, necessitating stabilization strategies for long-term storage.

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